4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19-12-17-2-1-3-18(17)23-25(19)11-9-22-20(27)16-6-4-15(5-7-16)13-24-10-8-21-14-24/h4-8,10,12,14H,1-3,9,11,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHRRAAJZCZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Cyclopenta[c]pyridazine Synthesis: This moiety can be synthesized via a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation and cyclization steps.
Coupling Reactions: The final step involves coupling the imidazole derivative with the cyclopenta[c]pyridazine intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups within the cyclopenta[c]pyridazine moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of ketones to secondary alcohols.
Substitution: Introduction of alkyl or acyl groups onto the benzamide ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of imidazole and cyclopenta[c]pyridazine derivatives in various chemical reactions.
Biology and Medicine
In biological and medicinal research, 4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry
In the industrial sector, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the benzamide and cyclopenta[c]pyridazine moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related imidazole-containing derivatives from the literature:
Key Observations:
Structural Diversity: The target compound’s cyclopentapyridazinone moiety distinguishes it from analogs featuring pyridine (e.g., ) or fused tetrahydroimidazopyridine systems (e.g., ). This bicyclic ketone may enhance metabolic stability compared to simpler heterocycles. VU0155069 () incorporates a benzimidazole core and a naphthamide group, suggesting divergent target selectivity compared to the benzamide-linked imidazole in the target compound.
Synthesis and Yield :
- The SNAr reaction used for the bipyridine-imidazole derivative () is a robust method for aromatic functionalization, whereas the one-pot synthesis for tetrahydroimidazopyridines () offers efficiency but moderate yields (51–55%).
- The target compound’s synthesis route is unspecified, but its imidazole-methylbenzamide linkage may require coupling strategies distinct from those in the cited examples.
Biological Activity: Only the bipyridine-imidazole derivative () explicitly reports anticancer and antimicrobial activity, likely due to imidazole’s role in metal coordination and hydrogen bonding. The target compound’s cyclopentapyridazinone may modulate these effects by altering steric or electronic properties. Compounds with nitro or cyano substituents (e.g., ) lack reported bioactivity, suggesting that electron-withdrawing groups may reduce potency unless balanced by complementary pharmacophores.
Research Findings and Implications
Imidazole as a Pharmacophore: Imidazole’s ability to participate in hydrogen bonding and π-π stacking is critical for interactions with biological targets like kinases or cytochrome P450 enzymes .
Impact of Heterocycles: Cyclopentapyridazinone introduces a rigid, planar structure that could improve binding affinity but reduce solubility compared to flexible tetrahydroimidazopyridines (). Bipyridine systems () offer extended conjugation, which may enhance fluorescence properties for imaging applications—a feature absent in the target compound.
Synthetic Challenges : Moderate yields in one-pot syntheses () highlight the need for optimization in scaling imidazole derivatives. The target compound’s lack of yield data suggests further investigation into its synthetic feasibility.
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an imidazole ring, which is known for its role in various biological activities. The molecular formula is with a molecular weight of approximately 385.47 g/mol. The compound is characterized by the following structural components:
| Component | Description |
|---|---|
| Imidazole | A five-membered heterocyclic ring containing two nitrogen atoms. |
| Benzamide | A benzene ring attached to a carbonyl amine group. |
| Cyclopentapyridazine | A fused bicyclic structure contributing to the compound's biological activity. |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including those derived from leukemia and solid tumors. The mechanism appears to involve:
- Inhibition of cell cycle progression : The compound induces G1 phase arrest in cancer cells.
- Apoptosis induction : It promotes programmed cell death through the activation of caspases and the mitochondrial pathway.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. The mode of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of several key enzymes involved in cancer metabolism, including:
- Histone deacetylases (HDACs) : Important for regulating gene expression in cancer cells.
- Dihydrofolate reductase (DHFR) : Involved in DNA synthesis and repair.
Case Studies
- In Vivo Efficacy in Xenograft Models : A study using mouse models with xenografted human cancer cells demonstrated that oral administration of the compound led to significant tumor regression compared to control groups. The results indicated a dose-dependent response, with higher doses correlating with greater tumor inhibition .
- Safety Profile Assessment : Long-term toxicity studies revealed that the compound was well-tolerated in rodents at therapeutic doses, showing no significant adverse effects on vital organs .
- Combination Therapy : Preliminary findings suggest enhanced efficacy when combined with standard chemotherapeutic agents, potentially leading to lower required doses of those agents and reduced side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
